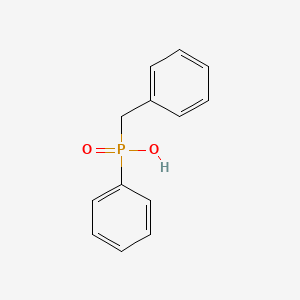

Benzyl(phenyl)phosphinic acid

Description

Structure

3D Structure

Properties

CAS No. |

7282-98-6 |

|---|---|

Molecular Formula |

C13H13O2P |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

benzyl(phenyl)phosphinic acid |

InChI |

InChI=1S/C13H13O2P/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,14,15) |

InChI Key |

AQEDXENLOISWCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Phenyl Phosphinic Acid and Its Precursors

Cyclodehydration Reactions Leading to Related Phosphinic Acid Derivatives

Cyclodehydration reactions represent a significant synthetic strategy for the formation of cyclic phosphinic acid derivatives, particularly cyclic phosphinic anhydrides. This process involves the removal of one or more molecules of water from phosphinic acid precursors, leading to the formation of a cyclic structure. While direct examples involving benzyl(phenyl)phosphinic acid are not extensively documented in publicly available literature, the principles of this reaction can be understood from analogous transformations of other organophosphorus acids, particularly phosphonic acids.

The formation of cyclic anhydrides from phosphonic acids is a well-established process that can be achieved through the use of dehydrating agents. A notable method involves reacting a phosphonic acid derivative with acetic anhydride (B1165640). This reaction proceeds by first forming oligomeric phosphonic acid anhydrides. Subsequent reactive distillation of these oligomers can then yield the corresponding cyclic trimeric phosphonic acid anhydrides google.com. This transformation highlights a key principle: the intramolecular or intermolecular removal of water to form P-O-P anhydride linkages.

Applying this principle to phosphinic acids, such as this compound, it is conceivable that under similar dehydrating conditions, intermolecular dehydration could occur between two molecules to form a linear phosphinic anhydride. The formation of a cyclic derivative from a single precursor molecule would necessitate a molecule containing at least two phosphinic acid functional groups. However, cyclic anhydrides can also be formed from the intermolecular dehydration of multiple molecules of a monophosphinic acid. For instance, cyclic dimeric or trimeric anhydrides of this compound could potentially be synthesized.

The conditions for such reactions are critical and typically involve heating in the presence of a strong dehydrating agent. For carboxylic acids, which are analogous, reagents like oxalyl chloride or thionyl chloride, sometimes in combination with a catalyst like triphenylphosphine (B44618) oxide, are employed to facilitate the formation of cyclic anhydrides from dicarboxylic acids under mild conditions nih.gov. Similar reagents could potentially be adapted for the cyclodehydration of suitable phosphinic acid precursors.

While the direct cyclodehydration of this compound itself is not a widely reported reaction, the synthesis of other cyclic phosphinic acids has been achieved through different routes, such as the [4C+1P] cyclization of 1,3-dienes with a phosphorus(III) source, which yields five-membered cyclic phosphinic acids known as 1-hydroxy-2,5-dihydrophosphole 1-oxides nih.gov. These alternative methods underscore the interest in cyclic phosphinic acid derivatives as synthetic targets.

The table below summarizes findings for cyclodehydration and related cyclization reactions of organophosphorus acids, providing insight into the precursors, reagents, and resulting cyclic products.

| Precursor | Reagent/Condition | Product | Yield | Reference |

| Phosphonic Acid Derivatives (General) | 1. Acetic Anhydride (30-150 °C) 2. Reactive Distillation | Cyclic Trimeric Phosphonic Acid Anhydrides | Not specified | google.com |

| Succinic Acid (Carboxylic Acid Analogue) | Heating or Dehydrating Agent | Succinic Anhydride (Five-membered cyclic anhydride) | Not specified | nih.gov |

| 1,3-Dienes | PBr₃ and P(OMe)₃ | 1-Hydroxy-2,5-dihydrophosphole 1-oxides (Five-membered cyclic phosphinic acids) | 50-94% | nih.gov |

| Dicarboxylic Acids (General Analogue) | Gentle Heating | Cyclic Anhydrides | Not specified |

Stereochemical Aspects and Chiral Synthesis of Benzyl Phenyl Phosphinic Acid and Analogues

Enantioselective Synthesis Strategies

The enantioselective synthesis of chiral phosphinic acids, including benzyl(phenyl)phosphinic acid analogues, is a significant area of research. Strategies often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.

One prominent strategy involves the auxiliary-directed stereoselective alkylation of a starting material. For instance, a similar approach has been used for the synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids, where a chiral oxazolidinone auxiliary is first acylated and then subjected to a stereoselective alkylation nih.gov. This method, if adapted, could involve attaching a chiral auxiliary to a phosphorus-containing precursor, followed by the introduction of either the benzyl (B1604629) or phenyl group to create the stereogenic phosphorus center with a preference for one enantiomer.

Another advanced strategy employs chiral catalysts. Chiral phosphoric acids, for example, have been shown to induce enantioselectivity in photochemical reactions by forming a chiral assembly with the substrate nih.gov. This principle of using a chiral catalyst to create an asymmetric environment could be applied to the synthesis of this compound, guiding the formation of one enantiomer over the other. Such catalytic methods are highly sought after as they can, in principle, generate large quantities of an enantiopure product from a small amount of a chiral catalyst.

Diastereoselective Control in Derivatization Reactions

When a racemic or enantiomerically enriched sample of this compound is reacted with another chiral, enantiopure molecule, the products are diastereomers. The control of which diastereomer is formed preferentially is known as diastereoselective control. This principle is fundamental in both the synthesis of complex molecules and in the resolution of enantiomers.

Studies on related organophosphorus compounds have demonstrated that the regio- and stereoselectivity of reactions can be finely tuned. For example, in the synthesis of certain phosphinic acid derivatives, the choice of reagents and reaction conditions, such as the size of substituents and the nature of solvents or protonating agents, can significantly influence the diastereomeric outcome nih.gov. The reaction of phosphonates with a binaphthyloxy group (a chiral moiety) with Grignard reagents can yield P-stereogenic phosphinates with high diastereoselectivity researchgate.net.

This diastereoselective control is crucial. By reacting racemic this compound with an enantiopure chiral alcohol, for instance, two diastereomeric esters would be formed. Due to their different physical properties, these diastereomers can be separated using standard laboratory techniques like chromatography or crystallization. Subsequent cleavage of the ester bond would then yield the separated, enantiopure forms of the original acid.

Table 1: Hypothetical Diastereoselective Derivatization

| Racemic Acid | Chiral Reagent (Enantiopure) | Resulting Products | Potential Separation Method | Significance |

|---|---|---|---|---|

| (R/S)-Benzyl(phenyl)phosphinic acid | (R)-Mandelic Acid | Diastereomeric Esters: (R_acid, R_alcohol) and (S_acid, R_alcohol) | Fractional Crystallization or Column Chromatography | Separation of diastereomers allows for the isolation of individual enantiomers after hydrolysis. |

| (R/S)-Benzyl(phenyl)phosphinic acid | (S)-1-Phenylethanol | Diastereomeric Esters: (R_acid, S_alcohol) and (S_acid, S_alcohol) | Column Chromatography | The differing physical properties of the diastereomers are exploited for separation. |

Racemic Mixture Resolution and Chiral Discrimination

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its constituent enantiomers libretexts.org. Since enantiomers have identical physical properties, direct separation is not feasible. The most common method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated libretexts.orgkesselssa.com.

For an acidic compound like this compound, resolution is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will often crystallize preferentially from the solution.

The process involves these key steps:

Reaction of the racemic acid with a single enantiomer of a chiral base (e.g., (+)-cinchonine, (-)-brucine, or an enantiopure phenylethylamine) in a suitable solvent.

Formation of a mixture of two diastereomeric salts (e.g., R-acid•R-base and S-acid•R-base).

Separation of these salts via fractional crystallization.

Isolation of the desired diastereomeric salt and acidification with a strong, achiral acid (like HCl) to regenerate the enantiomerically pure phosphinic acid and recover the chiral resolving agent libretexts.org.

Stereochemical Assignment and Determination

The definitive determination of the absolute stereochemistry (i.e., the assignment of R or S configuration) of a chiral molecule requires specific analytical techniques. For this compound, single-crystal X-ray diffraction is a powerful and unambiguous method.

In a specific study, enantiomerically pure crystals of this compound were analyzed. The analysis confirmed the compound crystallized with the phosphorus atom having the R stereochemistry nih.gov. The crystal structure revealed that the molecules are linked by O—H⋯O hydrogen bonds, forming continuous chains nih.gov.

The determination of the absolute configuration was confirmed by the Flack parameter, which was determined to be 0.00 (11) nih.gov. A Flack parameter close to zero for a known chirality indicates that the assigned absolute stereochemistry is correct. The detailed crystallographic data from this analysis provides a definitive reference for the (R)-enantiomer of this compound nih.gov.

Table 2: Crystal Data and Structure Refinement for (R)-Benzyl(phenyl)phosphinic Acid

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₃O₂P nih.gov |

| Molar mass | 232.20 g/mol nih.gov |

| Crystal system | Orthorhombic nih.gov |

| Space group | P2₁2₁2₁ nih.gov |

| Cell Parameters | |

| a (Å) | 5.7326 (2) nih.gov |

| b (Å) | 12.3430 (3) nih.gov |

| c (Å) | 16.7794 (4) nih.gov |

| Volume (ų) | 1187.27 (6) nih.gov |

| Z (formula units per cell) | 4 nih.gov |

| Refinement Details | |

| Flack parameter | 0.00 (11) nih.gov |

| R[F² > 2σ(F²)] | 0.039 nih.gov |

| Data / restraints / parameters | 3451 / 0 / 148 nih.gov |

Spectroscopic and Crystallographic Elucidation of Benzyl Phenyl Phosphinic Acid and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the molecular structure of benzyl(phenyl)phosphinic acid in solution. Through the analysis of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR spectra, a complete picture of the atomic connectivity and through-space interactions can be assembled.

Elucidation of Molecular Structure via ¹H, ¹³C, and ³¹P NMR

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, as well as the methylene (B1212753) protons of the benzyl group. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and neighboring atoms.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is particularly informative. wikipedia.orghuji.ac.il this compound exhibits a characteristic signal in the ³¹P NMR spectrum, the chemical shift of which is sensitive to the electronic environment around the phosphorus atom. wikipedia.orghuji.ac.il This technique is crucial for confirming the presence and oxidation state of the phosphorus center. wikipedia.orghuji.ac.il The spectra are typically referenced to 85% phosphoric acid. wikipedia.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.0 (Aromatic), 3.0 - 4.0 (Methylene) | Chemical shifts can vary depending on the solvent and concentration. |

| ¹³C | 120 - 140 (Aromatic), 30 - 40 (Methylene) | Provides a map of the carbon skeleton. nih.gov |

| ³¹P | Varies | Highly sensitive to the chemical environment of the phosphorus atom. researchgate.netuni-muenchen.despectrabase.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between adjacent protons within the phenyl and benzyl rings, as well as between the methylene protons and the aromatic protons of the benzyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is instrumental in assigning the ¹³C signals based on the known assignments of the attached protons. columbia.edu For this compound, each protonated carbon atom will show a correlation peak in the HSQC spectrum. columbia.edu

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including its molecular conformation, how the molecules are packed in the crystal lattice, and the nature of the intermolecular forces that hold the crystal together.

Determination of Solid-State Molecular Conformation and Packing

A study on this compound revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The crystal structure analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. The packing of the molecules within the crystal is dictated by a 2₁ screw axis parallel to the crystallographic a-axis. nih.gov

| Crystal Data for this compound | |

| Chemical Formula | C₁₃H₁₃O₂P |

| Molecular Weight | 232.20 g/mol nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a | 5.7326 (2) Å nih.gov |

| b | 12.3430 (3) Å nih.gov |

| c | 16.7794 (4) Å nih.gov |

| V | 1187.27 (6) ų nih.gov |

| Z | 4 nih.gov |

| Temperature | 295 K nih.gov |

Characterization of Stereochemistry in Crystalline Forms

The crystallographic study of this compound has shown that it can crystallize as enantiomerically pure crystals. nih.gov For the specific crystal analyzed, the phosphorus atom was determined to have the R stereochemistry. nih.gov The Flack parameter of 0.00 (11) confirms the absolute configuration of the molecule in the crystal. nih.gov This demonstrates the utility of X-ray crystallography in determining the absolute stereochemistry of chiral molecules.

Reactivity Profiles and Mechanistic Investigations

Mechanistic Pathways of P-C Bond Formation

The creation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry. For phosphinic acids and their derivatives, several key reactions facilitate this bond formation.

The Pudovik reaction is a significant method for creating α-hydroxyphosphonates and, by extension, for P-C bond formation. nih.gov It involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.gov A related and even more versatile reaction is the Kabachnik-Fields reaction , a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like a phosphinic acid. organic-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing α-aminophosphonates, which are phosphorus analogs of α-amino acids. wikipedia.org

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, largely dependent on the nature of the reacting amine. organic-chemistry.org

Imine Pathway : This route is favored by weakly basic amines, such as anilines. The amine and carbonyl compound first form an imine intermediate. Subsequently, the hydrophosphoryl compound adds across the C=N double bond in a hydrophosphonylation step. wikipedia.orgmdpi.comnih.gov

α-Hydroxyphosphonate Pathway : With more basic alkylamines, the reaction often proceeds through the formation of an α-hydroxyphosphonate intermediate. mdpi.com

In situ spectroscopic studies have often pointed to the imine pathway as being more common. nih.gov

Another important reaction is the Michaelis-Arbuzov reaction , which involves the reaction of a trivalent phosphorus species with an alkyl halide to form a pentavalent phosphorus compound, creating a P-C bond in the process. sioc-journal.cn Furthermore, hydrophosphinylation, the addition of an H-P bond across a double or triple bond, is a direct method for forming P-C bonds. This can be seen in the addition of H-phosphinates to alkenes and alkynes. rsc.org

Reaction Dynamics of Phosphinic Acid Transformations

The dynamics of phosphinic acid reactions are often complex and can be influenced by catalysts, reaction conditions, and the nature of the substrates. For instance, in the Kabachnik-Fields reaction, both acid and base catalysts can accelerate the reaction rate. organic-chemistry.org Mechanochemical methods, which use mechanical force to induce reactions, have been shown to facilitate the Kabachnik-Fields reaction efficiently and selectively, often outperforming solution-based procedures. digitellinc.com

In situ monitoring techniques, such as Fourier transform IR spectroscopy and Raman spectroscopy, have been crucial in elucidating the reaction pathways by identifying transient intermediates, like imines in the Kabachnik-Fields reaction. nih.govdigitellinc.com Computational studies, using methods like Density Functional Theory (DFT), have also provided deep insights into the reaction mechanisms and the influence of factors like alkali metal cations on reaction rates and selectivity in hydrophosphorylation reactions. rsc.org

Ligand Coupling and Single-Electron Transfer Mechanisms

While two-electron (heterolytic) pathways are common in phosphinic acid chemistry, single-electron transfer (SET) mechanisms also play a role in certain transformations. libretexts.org SET involves the transfer of a single electron between chemical species, leading to the formation of radical intermediates. libretexts.orgnumberanalytics.com These radical species are highly reactive and can initiate subsequent reaction steps. libretexts.org

In the context of organophosphorus compounds, SET mechanisms have been proposed for various reactions, including some oxidative addition processes in cross-coupling reactions catalyzed by transition metals like nickel. nih.govnih.gov For example, the oxidative addition of aryl halides to a Ni(0) complex can proceed via a one-electron pathway involving an outer-sphere electron transfer to generate an aryl radical. nih.gov

The concept of ligand coupling is also relevant, particularly in transition-metal-catalyzed reactions. In these processes, two ligands attached to a metal center can react with each other to form a new bond, with the metal facilitating this transformation. While direct examples involving benzyl(phenyl)phosphinic acid are specific, the principles apply broadly to organophosphorus ligands in catalysis.

Comparison of Reaction Efficiencies: Aza-Pudovik vs. Kabachnik–Fields Condensation

The aza-Pudovik reaction , which is the addition of a hydrophosphoryl compound to a pre-formed imine, and the Kabachnik-Fields reaction are two of the most important methods for synthesizing α-aminophosphonates and their derivatives. researchgate.netwikipedia.orgmdpi.com

| Feature | Kabachnik-Fields Reaction | Aza-Pudovik Reaction |

| Reactants | Carbonyl, Amine, P(O)H compound | Imine, P(O)H compound |

| Nature | Three-component reaction | Two-component reaction |

| Intermediate | Imine or α-hydroxyphosphonate formed in situ | Imine is a starting material |

Generally, the aza-Pudovik reaction is considered more efficient and can lead to higher yields of the desired α-aminophosphinates compared to the one-pot, three-component Kabachnik-Fields condensation. researchgate.net This is because the aza-Pudovik approach avoids the potential side reactions and equilibrium issues associated with the in situ formation of the imine. However, the Kabachnik-Fields reaction offers the advantage of procedural simplicity by combining all reactants in a single step. wikipedia.org

The choice between the two methods often depends on the specific substrates and desired outcome. For instance, using pre-formed imines in the aza-Pudovik reaction can sometimes offer better control and higher chemical yields and diastereoselectivity. organic-chemistry.org

Rearrangement Reactions Involving Phosphinic Acid Derivatives

Phosphinic acid derivatives can undergo several types of rearrangement reactions, often driven by the high affinity of phosphorus for oxygen (oxophilicity). sioc-journal.cn

One notable example is the phospha-Brook rearrangement . This reaction involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom. It is often observed in α-hydroxyphosphonates, which can be synthesized via the Pudovik reaction. nih.gov This rearrangement provides an efficient route to phosphoric esters from readily available starting materials. nih.gov

Another significant class of rearrangements is the P(III)→P(V) rearrangement. sioc-journal.cn A classic example is the Michaelis-Arbuzov reaction. sioc-journal.cn A related process involves the reaction of electrophilic phosphine (B1218219) chlorides with hydroxyl-containing compounds, which generates an intermediate that rearranges to form a pentavalent organophosphorus compound with a new P-C, P-O, or P-N bond. sioc-journal.cn

While not a direct rearrangement of the phosphinic acid itself, the Pinacol rearrangement of 1,2-diols to form ketones is a conceptually related acid-catalyzed rearrangement that involves a 1,2-migration, similar to what can be observed in organophosphorus chemistry. libretexts.orgyoutube.com

Esterification Mechanisms of Phosphinic Acids

The esterification of phosphinic acids is a fundamental transformation. Several methods exist, each with its own mechanistic nuances.

Reaction with Orthoesters and Orthosilicates : A highly selective and high-yielding method for esterifying monosubstituted phosphinic acids involves the use of orthosilicates. acs.org This method is notable because it selectively esterifies phosphinylidene-containing acids while leaving other related acids unchanged. acs.org Similarly, orthoesters like triethyl orthoacetate can be effective reagents for esterification, with the reaction temperature influencing whether a mono- or di-ester is formed. nih.govresearchgate.net At lower temperatures (e.g., 30°C), monoesters are typically formed via a 1,1-diethoxyethyl ester intermediate. nih.govresearchgate.net At higher temperatures, this intermediate can lead to diesters or pyrophosphonates, which then also convert to the diester. nih.govresearchgate.net

Acid-Catalyzed Esterification : Similar to carboxylic acids, phosphinic acids can be esterified using an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the phosphinic acid, followed by nucleophilic attack by the alcohol. libretexts.org

Continuous Flow Esterification : Microwave-assisted direct esterification of phosphinic acids, such as phenyl-H-phosphinic acid, has been successfully implemented in a continuous flow system. This method can be more productive than traditional batch processes. mdpi.com

The following table summarizes the yield of butyl phenyl-H-phosphinate under different batch conditions:

| Entry | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1 | n-Butanol | None | 160 | 60 | 80 |

| 2 | n-Butanol | [bmim][PF6] | 140 | 30 | 88 |

Data sourced from a study on microwave-assisted esterification. mdpi.com

Applications of Benzyl Phenyl Phosphinic Acid in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Construction

Benzyl(phenyl)phosphinic acid serves as a crucial starting material and intermediate in the synthesis of a variety of more complex organophosphorus compounds. Its reactivity allows for modifications at the phosphorus center, the phenyl group, and the benzyl (B1604629) group, enabling the construction of diverse molecular architectures.

One of the primary uses of this compound as a building block is in the preparation of its ester and amide derivatives. These transformations are fundamental for creating a wide array of functional molecules. For instance, the esterification of this compound is a key step in the synthesis of phosphinate esters, which are themselves important intermediates. kent.ac.uk The synthesis of unsymmetrical phosphinic acids and their derivatives is of significant interest, and methods have been developed to achieve this, often starting from precursors like phenylphosphinic acid, which can be benzylated to form this compound. kent.ac.uknih.gov

The general synthetic utility of phosphinic acids is well-established, and they are recognized as important substrates in the study of biochemical processes. kent.ac.uk The ability to introduce various substituents onto the phosphinic acid scaffold allows for the creation of libraries of compounds for screening in different applications. For example, derivatives of this compound can be prepared through reactions such as the aza-Pudovik reaction, leading to α-aminophosphinates with potential biological activity. nih.gov The synthesis of such derivatives highlights the role of the parent acid as a foundational structure for more elaborate molecules.

The following table summarizes some key reactions where this compound or its precursors are used as building blocks:

| Reaction Type | Reactants | Product Type | Reference |

| Alkylation | Phenylphosphinic acid, Benzyl bromide | This compound | nih.gov |

| Esterification | This compound, Alcohol | Phosphinate ester | kent.ac.uk |

| Aza-Pudovik Reaction | Phenyl-H-phosphinate, Imine | α-Aminophosphinate | nih.gov |

These examples demonstrate the foundational role of this compound and its close relatives in constructing a variety of more complex organophosphorus molecules, paving the way for their use in diverse scientific fields.

Ligand Design in Coordination Chemistry

The phosphinic acid moiety is an effective coordinating group for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. nih.gov The oxygen atoms of the P=O and P-OH groups can bind to metal centers, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. nih.govcas.cz

Phosphinate-based MOFs have emerged as a significant class of materials, offering potential advantages over more common carboxylate-based MOFs, such as increased thermal and hydrolytic stability due to the stronger phosphinate-metal bond. nih.govcas.cz The general applicability of isoreticular chemistry to phosphinate MOFs allows for systematic control over their pore size and surface chemistry by modifying the organic linker. nih.govcas.cz While specific examples focusing solely on this compound as the linker are not extensively documented, the principles of phosphinate MOF design suggest its suitability for creating novel framework materials. nih.govcas.czresearchgate.net The phenyl and benzyl groups would project into the pores of the framework, influencing the adsorption and catalytic properties of the resulting material. cas.cz

The synthesis of lanthanide complexes with phosphorus-containing ligands is an area of active research, driven by the potential applications of these complexes in luminescence and catalysis. acs.orgnih.govrsc.org Arylphosphonates, which are structurally related to this compound, have been used to prepare layered lanthanide complexes with interesting structural features. acs.org This suggests that this compound could also serve as a ligand for lanthanides, potentially forming complexes with unique photophysical properties.

The coordination behavior of phosphinic acids can be complex, with the potential for both monodentate and bidentate chelation, as well as bridging between multiple metal centers. This versatility allows for the construction of a wide variety of coordination architectures, from simple dimers to complex three-dimensional networks. nih.gov The crystal structure of this compound itself reveals a hydrogen-bonded chain structure, which provides insight into the potential supramolecular chemistry of its metal complexes. nih.gov

The following table provides an overview of the potential of this compound in ligand design based on the properties of related compounds:

| Application Area | Metal Ions | Potential Structure | Key Features | References |

| Metal-Organic Frameworks (MOFs) | Transition metals (e.g., Fe, Co, Cu), Lanthanides | Porous 3D frameworks | High stability, tunable pore environment | nih.govcas.czresearchgate.netchemrxiv.orgacs.org |

| Lanthanide Complexes | Lanthanides (e.g., La, Sm, Eu) | Discrete complexes or coordination polymers | Luminescence, catalysis | acs.orgnih.govrsc.org |

| Coordination Polymers | Various metal ions | 1D, 2D, or 3D polymers | Diverse structural motifs | nih.govnih.gov |

Mimicry of Biological Transition States in Pseudopeptide Synthesis

One of the most significant applications of phosphinic acids, including those with benzyl and phenyl groups, is in the design of transition-state analogue inhibitors for metalloproteases. nih.govnih.govmdpi.com Phosphinic peptides are a class of peptide mimics where a scissile amide bond is replaced by a phosphinic acid moiety (-PO(OH)-CH₂-). nih.govpnas.org This phosphinic group is a stable isostere of the tetrahedral transition state formed during peptide bond hydrolysis by these enzymes. kent.ac.uk

This mimicry allows phosphinic peptides to bind tightly to the active site of metalloproteases, acting as potent and often highly selective inhibitors. nih.govpnas.orgnih.govnih.govacs.orgacs.org The benzyl group of this compound can be incorporated into the P1' position of a pseudopeptide, which is a key recognition site for many proteases. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular disorders. mdpi.com Phosphinic acid-based inhibitors have been developed to target specific MMPs. For example, inhibitors incorporating a P(1)' phenethyl group and a P(2) benzyl group have shown high potency and selectivity for MMP-13 over MMP-1. nih.gov The general structure of these inhibitors often features a phosphinic acid core that chelates the catalytic zinc ion in the enzyme's active site. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Phosphinic peptides have been extensively studied as ACE inhibitors. nih.govpnas.orgnih.govliverpool.ac.uk For instance, the well-known antihypertensive drug fosinopril (B1673572) is a phosphinic acid-containing prodrug. nih.gov Research has shown that phosphinic peptides can be designed to be highly potent and selective inhibitors of different domains of ACE. pnas.org The synthesis of these inhibitors often involves the use of phosphinic acid building blocks that can be elaborated into the final pseudopeptide structure. pnas.orgnih.gov

The following table summarizes the inhibitory activity of some phosphinic peptide inhibitors against different metalloproteases, illustrating the importance of the phosphinic acid core.

| Inhibitor Class | Target Enzyme | Key Structural Feature | Significance | References |

| Phosphinic Peptides | Matrix Metalloproteinases (MMPs) | Phosphinic acid core mimicking the transition state | Potential therapeutics for cancer, arthritis | nih.govmdpi.comnih.govacs.org |

| Phosphinic Peptides | Angiotensin-Converting Enzyme (ACE) | Phosphinic acid core mimicking the transition state | Antihypertensive agents | nih.govpnas.orgnih.govacs.orgliverpool.ac.uk |

| Phosphinic Peptides | Angiotensin-Converting Enzyme 2 (ACE2) | Phosphinic acid core mimicking the transition state | Potential therapeutics for cardiovascular and renal diseases | nih.govacs.org |

The development of these inhibitors relies on synthetic strategies that can incorporate the phosphinic acid moiety into a peptide backbone, often starting from simpler phosphinic acids like this compound or its precursors. nih.govpnas.org

Precursor for Advanced Phosphorus-Containing Materials

This compound can serve as a precursor for the synthesis of advanced phosphorus-containing materials, particularly polymers with enhanced properties such as flame retardancy. google.commdpi.comacs.orgbme.hu The presence of phosphorus in a polymer matrix can significantly improve its fire resistance through mechanisms that can occur in both the solid and gas phases during combustion. bme.hu

Phosphorus-based flame retardants often function by promoting the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer. bme.hu Additionally, phosphorus-containing species can be released into the gas phase, where they can quench the radical chain reactions of combustion. acs.org

While specific studies on the direct polymerization of this compound may be limited, general methods for the synthesis of phosphorus-containing polymers can be applied. For example, phosphinic acids can be converted into phosphinic acid chlorides, which can then be reacted with diols or diamines to form polyphosphinates or polyphosphinamides, respectively. The resulting polymers would incorporate the benzyl and phenyl groups as pendant moieties, which would influence their thermal and mechanical properties.

The use of phosphinic acids and their salts as flame retardant additives in various polymer systems is also a well-established strategy. google.comsmc-global.com For instance, metal salts of phosphonic acids have been shown to be effective flame retardants for polymers when thermally transformed. google.com This suggests that salts of this compound could exhibit similar properties.

The following table outlines the potential applications of this compound as a precursor for advanced materials:

| Material Type | Potential Synthesis Route | Key Property | Potential Application | References |

| Polyphosphinates | Polycondensation of the corresponding phosphinic chloride with diols | Flame retardancy, thermal stability | Engineering plastics, textiles | bme.humdpi.com |

| Flame Retardant Additives | Direct use as an additive or as a salt | Flame retardancy | Thermoplastics, thermosets | google.commdpi.comacs.orgsmc-global.com |

The versatility of organophosphorus chemistry provides a foundation for the development of new materials derived from this compound, with flame retardancy being a particularly promising area of application. mdpi.comacs.orgbme.hu

Conclusion and Future Research Directions

Summary of Current Knowledge and Advancements

Benzyl(phenyl)phosphinic acid, a member of the phosphinic acid family, is a compound of growing interest in various chemical disciplines. Current knowledge has established foundational methods for its synthesis, primarily through the reaction of phenylphosphinic acid with 1-(bromomethyl)benzene. nih.gov Detailed structural characterization has been achieved through single-crystal X-ray analysis, revealing a crystal structure characterized by O—H⋯O hydrogen bonding that links individual molecules into continuous chains. nih.gov Spectroscopic properties, including Infrared (IR) spectroscopy, have been documented, providing a basis for its identification and characterization. nih.gov

Advancements in the understanding of this compound have highlighted its utility as a versatile building block. It has been successfully employed in the construction of coordination polymers, demonstrating its potential in creating novel materials with a wide range of applications. nih.gov Research has also delved into its coordination chemistry, particularly with transition metals like vanadium, tungsten, and cobalt, with the aim of producing high oxidation state transition metal oxide phosphinate compounds for potential catalytic applications. mtu.edu The synthesis of its thioester derivatives and their subsequent reactions with Grignard reagents have been explored, revealing an unexpected ambident electrophilicity and opening new synthetic routes to benzyl (B1604629) sulfides. rsc.orgsemanticscholar.orgrsc.org

Emerging Research Avenues for this compound

Emerging research is beginning to uncover the broader potential of this compound and its derivatives beyond fundamental synthesis and structure. Key areas of future investigation include:

Advanced Catalysis: While the potential for catalytic applications has been identified, a significant research avenue lies in the systematic design and synthesis of this compound-based catalysts. mtu.eduontosight.ai This includes their use as ligands in asymmetric catalysis to control the stereochemical outcome of reactions. ontosight.ai The development of polymer-supported versions of these catalysts is another promising direction, aiming to combine the catalytic activity with the benefits of heterogeneous catalysis, such as ease of separation and recyclability. mdpi.com

Materials Science: The ability of phosphinic acids to form coordination polymers is a well-established concept. nih.gov An emerging avenue for this compound is its incorporation into advanced materials. This includes the development of functional polymers and hybrid materials where the phosphinic acid moiety can introduce specific properties such as improved thermal stability, flame retardancy, or metal-ion binding capabilities. mdpi.comsmc-global.com

Medicinal Chemistry and Drug Design: Phosphinic acids are recognized for their ability to act as stable transition-state analogue enzyme inhibitors. kent.ac.ukontosight.ai An important emerging research direction is the exploration of this compound and its derivatives as scaffolds for the design of new therapeutic agents. ontosight.aiontosight.ai This involves synthesizing libraries of related compounds and screening them for inhibitory activity against various enzyme targets implicated in disease. mdpi.com The phospha-Mannich condensation reaction presents a versatile method for creating such libraries with diverse functional groups. mdpi.com

Potential for Novel Methodologies and Applications

The future of this compound research holds the potential for the development of novel synthetic methodologies and the expansion of its application scope.

Novel Synthetic Methodologies: There is potential for developing more efficient and sustainable synthetic routes to this compound and its derivatives. This could involve exploring new catalytic systems, such as copper-catalyzed P-arylation, or leveraging aryne chemistry to construct the C-P bond under milder conditions. organic-chemistry.org Furthermore, the development of stereospecific synthetic methods will be crucial for accessing enantiomerically pure forms of the compound, which is particularly important for applications in asymmetric catalysis and medicinal chemistry. organic-chemistry.org

Expanded Applications: The unique properties of this compound could be harnessed in a variety of new applications. In analytical chemistry, its ability to complex with metal ions could be exploited for the development of new sensors or separation techniques. mdpi.com In the realm of agrochemicals, phosphinic acids have shown utility, suggesting a potential avenue for the development of new herbicides or fungicides based on the this compound scaffold. ontosight.ai The study of its thioester derivatives has already opened up new methods for synthesizing benzyl sulfides, which are important in medicinal and materials chemistry, indicating that further exploration of its reactivity could lead to other unexpected and valuable transformations. semanticscholar.orgrsc.org

Q & A

Q. What synthetic methodologies are employed for benzyl(phenyl)phosphinic acid, and what are their efficiency metrics?

this compound is synthesized via a two-step reaction involving H-phosphinate intermediates. A key method involves reacting diethyl phosphonite with bromobenzyl derivatives in the presence of triisopropylamine and trimethylsilyl chloride, followed by hydrolysis to yield the final product with a purity of ~65% . Efficiency metrics include reaction yield optimization (e.g., solvent selection, stoichiometric ratios) and purity validation through techniques like IR spectroscopy and chromatographic analysis. Challenges include minimizing symmetrical byproducts and handling moisture-sensitive intermediates .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:

- Crystal system : Orthorhombic, space group P2₁2₁2₁.

- Unit cell dimensions : a = 5.7326(2) Å, b = 12.3430(3) Å, c = 16.7794(4) Å.

- Hydrogen bonding : O–H⋯O interactions (2.4838 Å) form infinite chains along the c-axis . Data collection uses a Bruker X8 Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL achieves R₁ = 0.039 and wR₂ = 0.108 .

Q. What spectroscopic techniques validate the molecular structure?

- IR spectroscopy : Confirms P=O (1190 cm⁻¹) and O–H (2500–3300 cm⁻¹) stretches.

- Thermogravimetric analysis (TGA) : Reveals thermal stability up to 454–456 K.

- Differential scanning calorimetry (DSC) : Identifies phase transitions and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths in this compound?

Anomalies like the elongated P–O bond (1.5104 Å vs. typical 1.48–1.50 Å) and widened C–P–C angle (109.49°) require:

- Validation of data collection parameters (e.g., absorption correction, Friedel pairs).

- Re-examination of hydrogen atom placement via difference Fourier maps.

- Comparison with computational models (e.g., DFT) to assess electronic effects . Software tools like SHELXL and Mogul (for bond geometry validation) are critical .

Q. What methodological considerations are crucial when comparing this compound with similar phosphinic acids?

- Structural comparisons : Analyze P–O bond lengths, hydrogen-bonding networks, and steric effects of substituents (e.g., benzyl vs. methyl groups).

- Synthetic pathways : Contrast sila-Arbuzov reactions (for unsymmetrical derivatives) with alkylation/hydrolysis routes .

- Thermal properties : Correlate melting points and decomposition profiles with molecular packing (e.g., chain vs. layered structures) .

Q. How to optimize synthetic protocols for higher yields and reduced byproducts?

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis.

- Catalyst screening : Evaluate bases (e.g., triethylamine vs. DBU) for improved nucleophilicity.

- Workup strategies : Employ column chromatography or recrystallization to isolate pure product .

Q. What are the challenges in refining enantiomeric purity using crystallographic data?

- Enantiomorph-polarity estimation : Use Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures.

- Twinned data analysis : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.